molecular formula C28H31ClN2O3 B1680603 Rhodamine 6G CAS No. 989-38-8

Rhodamine 6G

Cat. No.: B1680603
CAS No.: 989-38-8
M. Wt: 479.0 g/mol
InChI Key: VYXSBFYARXAAKO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Rhodamine 6G undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: this compound can be reduced under specific conditions, although this is less common compared to oxidation reactions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include UV light for photocatalytic degradation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Rhodamine 6G involves its ability to fluoresce when excited by light of a specific wavelength. This fluorescence is due to the molecule’s electronic structure, which allows it to absorb light and then emit it at a different wavelength . This compound targets various molecular pathways depending on its application. For example, in biological systems, it can be used to visualize mitochondrial morphology by specifically accumulating in mitochondria .

Comparison with Similar Compounds

Rhodamine 6G is often compared with other rhodamine dyes such as Rhodamine B and Rhodamine 110. While all these dyes share similar fluorescence properties, this compound is unique due to its high quantum yield and photostability . This makes it particularly suitable for applications requiring long-term fluorescence detection. Other similar compounds include:

This compound’s unique properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

989-38-8

Molecular Formula

C28H31ClN2O3

Molecular Weight

479.0 g/mol

IUPAC Name

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride

InChI

InChI=1S/C28H30N2O3.ClH/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;/h9-16,29H,6-8H2,1-5H3;1H

InChI Key

VYXSBFYARXAAKO-UHFFFAOYSA-N

SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

Isomeric SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(/C(=[NH+]\CC)/C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[Cl-]

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.Cl

Appearance

Solid powder

Key on ui other cas no.

989-38-8

physical_description

C.i. basic red 1 appears as bright bluish-pink crystals or reddish purple powder. (NTP, 1992)
Bright blue to pink crystals or red-purple powder that are insoluble in water;  [CAMEO]

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

13161-28-9 (perchlorate)
63022-06-0 (molbdosilicate)
63022-07-1 (molybdophosphate)
63022-08-2 (tungstophosphate)
65366-87-2 (molybdate)

shelf_life

VOLATILIZES @ LESS THAN 200 °C

solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
SOL IN WATER & ETHANOL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

asic red 1
rhodamine 6G
rhodamine 6G molbdosilicate
rhodamine 6G molybdate
rhodamine 6G molybdophosphate
rhodamine 6G perchlorate
rhodamine 6G tungstophosphate
rhodamine 6GO
rhodamine 6GP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Rhodamine 6G

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